molecular formula C6H4N2O2 B174719 Isoxazolo[5,4-b]pyridin-3-ol CAS No. 16880-54-9

Isoxazolo[5,4-b]pyridin-3-ol

Cat. No.: B174719
CAS No.: 16880-54-9
M. Wt: 136.11 g/mol
InChI Key: VHMSVJIBCHFSKU-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridin-3-ol is a heterocyclic compound characterized by the fusion of an isoxazole ring with a pyridine ring.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-b]pyridin-3-ol typically involves the cyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly in the pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

Types of Reactions: Isoxazolo[5,4-b]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridines, which exhibit a range of biological activities .

Comparison with Similar Compounds

Isoxazolo[5,4-b]pyridin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fusion pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMSVJIBCHFSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360920
Record name isoxazolo[5,4-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16880-54-9
Record name isoxazolo[5,4-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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